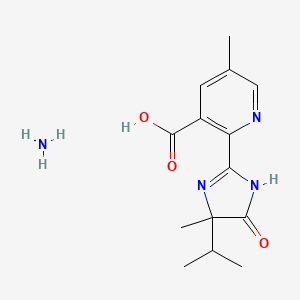

Imazapic-ammonium

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

azane;5-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3.H3N/c1-7(2)14(4)13(20)16-11(17-14)10-9(12(18)19)5-8(3)6-15-10;/h5-7H,1-4H3,(H,18,19)(H,16,17,20);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJUTZMAUXJMMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Imazapic-Ammonium in Plants

Abstract

Imazapic-ammonium, a prominent member of the imidazolinone herbicide family, exerts its phytotoxic effects through a highly specific and potent mechanism of action. This technical guide provides a comprehensive exploration of the molecular and physiological processes that underpin the herbicidal activity of imazapic-ammonium in susceptible plant species. We will delve into the intricacies of its interaction with the target enzyme, acetolactate synthase (ALS), the consequential disruption of branched-chain amino acid biosynthesis, and the subsequent physiological cascade leading to plant mortality. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this widely utilized herbicide.

Introduction: Imazapic-Ammonium as a Selective Herbicide

Imazapic-ammonium is a selective, systemic herbicide with both pre- and post-emergence activity against a broad spectrum of annual and perennial grasses and broadleaf weeds.[1] Its utility lies in its effectiveness at low application rates and its favorable toxicological profile in non-plant organisms, which is a direct consequence of its highly specific mode of action.[1][2] The herbicidal efficacy of imazapic-ammonium is intrinsically linked to its ability to be absorbed by both the roots and foliage of plants and subsequently translocated to regions of active growth.[3]

The Core Mechanism: Inhibition of Acetolactate Synthase (ALS)

The primary molecular target of imazapic-ammonium is the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][4] This enzyme is pivotal in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[1][3][5] As animals obtain these amino acids through their diet, they lack the ALS enzyme, rendering them insensitive to the direct effects of imazapic-ammonium.[1]

The Branched-Chain Amino Acid Biosynthetic Pathway

The biosynthesis of valine, leucine, and isoleucine is a fundamental metabolic pathway in plants, originating from pyruvate and α-ketobutyrate. ALS catalyzes the initial committed step in this pathway. Specifically, it facilitates the condensation of two molecules of pyruvate to form α-acetolactate (a precursor to valine and leucine) and the condensation of one molecule of pyruvate with one molecule of α-ketobutyrate to form α-aceto-α-hydroxybutyrate (a precursor to isoleucine).

Figure 1: Simplified schematic of the branched-chain amino acid biosynthetic pathway and the inhibitory action of imazapic-ammonium on acetolactate synthase (ALS).

Molecular Interaction and Inhibition Kinetics

Imazapic-ammonium acts as a non-competitive, slow-binding inhibitor of the ALS enzyme.[6] This means that it does not directly compete with the enzyme's substrates (pyruvate and α-ketobutyrate) for the active site. Instead, it binds to a different site on the enzyme, inducing a conformational change that ultimately blocks the substrate's access to the active site.[6]

Molecular docking studies have provided insights into the binding of imidazolinone herbicides to the ALS enzyme. These studies suggest that the imidazolinone moiety interacts with residues near the protein's surface, within a channel leading to the active site.[3] Key amino acid residues have been identified as crucial for this interaction, and mutations in these residues can confer resistance to imazapic-ammonium.[3]

The inhibition by imazapic is characterized by a slow-binding mechanism, which involves a two-step process.[7] Initially, a rapid, reversible binding event occurs, followed by a slower isomerization of the enzyme-inhibitor complex to a more stable, tightly bound state.[7] This slow, tight-binding nature contributes to the high potency of imazapic-ammonium.

Physiological Consequences of ALS Inhibition

The inhibition of ALS by imazapic-ammonium sets off a cascade of physiological events that culminate in the death of the plant.

Depletion of Branched-Chain Amino Acids and Cessation of Growth

The immediate consequence of ALS inhibition is a rapid depletion of the intracellular pools of valine, leucine, and isoleucine. These amino acids are essential building blocks for protein synthesis.[1] Without a continuous supply of these BCAAs, protein synthesis is halted, leading to an immediate cessation of cell division and growth, particularly in the meristematic regions (e.g., shoot and root tips) where growth is most active.[1]

Downstream Metabolic Disruptions

The lack of BCAAs has broader implications for plant metabolism. Beyond their role in protein synthesis, BCAAs and their catabolic products act as important signaling molecules.[8] Their depletion can disrupt various metabolic pathways, including those involved in energy production and the synthesis of other essential compounds.[5] Studies have shown that treatment with imidazolinone herbicides can lead to significant changes in the plant's metabolome, affecting carbohydrate, lipid, and amino acid metabolism.[9]

Visual Symptoms of Phytotoxicity

The physiological disruptions manifest as a series of visual symptoms in susceptible plants. Typically, within days to weeks of exposure, plants will exhibit stunting, followed by chlorosis (yellowing) and necrosis (tissue death), particularly in the newer growth.[3] The slow development of these symptoms is attributed to the plant initially utilizing its stored reserves of BCAAs.[1]

Factors Influencing Imazapic-Ammonium Efficacy

The effectiveness of imazapic-ammonium in controlling weed populations is influenced by several factors at the physiological and environmental levels.

Uptake and Translocation

Imazapic-ammonium is readily absorbed by both the leaves and roots of plants.[3] Following absorption, it is translocated throughout the plant via both the xylem and phloem, accumulating in the meristematic tissues where its inhibitory effects are most pronounced.[3] The efficiency of uptake and translocation can be influenced by environmental conditions and the formulation of the herbicide.

Plant Selectivity and Metabolism

The selectivity of imazapic-ammonium, its ability to control certain plant species while leaving others unharmed, is primarily due to differences in the rate of herbicide metabolism. Tolerant plant species can rapidly metabolize imazapic-ammonium into non-toxic compounds, preventing it from reaching inhibitory concentrations at the ALS enzyme. In contrast, susceptible species metabolize the herbicide much more slowly, allowing it to accumulate and exert its phytotoxic effects.

Herbicide Resistance

The widespread use of ALS-inhibiting herbicides has led to the evolution of resistance in numerous weed populations. The primary mechanism of resistance is target-site modification, where a mutation in the ALS gene results in an altered enzyme that is less sensitive to inhibition by imazapic-ammonium.[2][3] These mutations often occur at specific amino acid residues within the herbicide-binding site.

Experimental Protocols for Studying the Mechanism of Action

A thorough understanding of the mechanism of action of imazapic-ammonium relies on a suite of established experimental protocols.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This assay directly measures the inhibitory effect of imazapic-ammonium on the activity of the ALS enzyme.

Principle: The activity of ALS is determined by measuring the formation of its product, acetolactate. Acetolactate is unstable and is decarboxylated to acetoin under acidic conditions. Acetoin then reacts with creatine and α-naphthol to form a colored complex that can be quantified spectrophotometrically at 525 nm.

Step-by-Step Methodology:

-

Enzyme Extraction:

-

Harvest fresh, young leaf tissue from the plant of interest.

-

Grind the tissue to a fine powder in liquid nitrogen.

-

Homogenize the powdered tissue in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA, 10 mM MgCl2, 10% (v/v) glycerol, and 1 mM dithiothreitol).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

The resulting supernatant contains the crude ALS enzyme extract.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0), 20 mM MgCl2, 100 mM sodium pyruvate, 1 mM thiamine pyrophosphate (TPP), and 10 µM FAD.

-

Add varying concentrations of imazapic-ammonium to the reaction mixture.

-

Initiate the reaction by adding the crude enzyme extract.

-

Incubate the reaction at a suitable temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

-

-

Color Development and Measurement:

-

Stop the reaction by adding sulfuric acid (e.g., 6 N H2SO4).

-

Incubate at 60°C for 15 minutes to facilitate the decarboxylation of acetolactate to acetoin.

-

Add a solution of creatine followed by a solution of α-naphthol.

-

Incubate at 60°C for another 15 minutes to allow for color development.

-

Measure the absorbance at 525 nm using a spectrophotometer or microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of ALS inhibition for each imazapic-ammonium concentration relative to a control without the inhibitor.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Quantification of Branched-Chain Amino Acids (BCAAs) by HPLC

This method allows for the measurement of the in vivo impact of imazapic-ammonium on BCAA levels in plant tissues.

Principle: Free amino acids are extracted from plant tissue and derivatized to make them detectable by UV or fluorescence detectors in a High-Performance Liquid Chromatography (HPLC) system. The derivatized amino acids are then separated on a reverse-phase column and quantified by comparing their peak areas to those of known standards.

Step-by-Step Methodology:

-

Sample Preparation and Extraction:

-

Harvest and freeze-dry plant tissue treated with imazapic-ammonium and untreated control tissue.

-

Grind the dried tissue to a fine powder.

-

Extract the free amino acids by homogenizing the powder in a suitable solvent, such as a mixture of methanol, chloroform, and water.

-

Centrifuge the homogenate and collect the aqueous phase containing the amino acids.

-

-

Derivatization:

-

Derivatize the amino acids in the extract using a reagent such as o-phthalaldehyde (OPA) for primary amino acids or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) for both primary and secondary amino acids.[10]

-

-

HPLC Analysis:

-

Inject the derivatized sample into an HPLC system equipped with a reverse-phase C18 column.

-

Separate the amino acids using a gradient elution with a mobile phase typically consisting of an aqueous buffer and an organic solvent like acetonitrile or methanol.

-

Detect the derivatized amino acids using a fluorescence or UV detector.

-

-

Quantification:

-

Identify and quantify the peaks corresponding to valine, leucine, and isoleucine by comparing their retention times and peak areas to those of a standard mixture of amino acids.

-

Compare the BCAA levels in treated and untreated plants to determine the effect of imazapic-ammonium.

-

Herbicide Uptake and Translocation Studies using Radiolabeling

This technique provides a quantitative and visual assessment of how imazapic-ammonium moves within a plant.

Principle: Plants are treated with a radiolabeled form of imazapic-ammonium (e.g., containing 14C). The distribution of the radioactivity within the plant is then determined using techniques such as liquid scintillation counting and autoradiography.

Step-by-Step Methodology:

-

Plant Treatment:

-

Grow plants to the desired stage.

-

Apply a known amount of 14C-labeled imazapic-ammonium to a specific location on the plant (e.g., a single leaf for foliar uptake or the rooting medium for root uptake).[11]

-

-

Harvest and Sectioning:

-

After a designated time period, harvest the plant.

-

Wash the treated area to remove any unabsorbed herbicide.

-

Section the plant into different parts (e.g., treated leaf, other leaves, stem, roots).

-

-

Quantification of Radioactivity:

-

Dry and combust each plant section in a biological oxidizer to convert the 14C to 14CO2.

-

Trap the 14CO2 in a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Calculate the amount of imazapic-ammonium in each plant part.

-

-

Autoradiography (Visualization):

-

Press and dry the whole plant.

-

Expose the dried plant to X-ray film or a phosphor imager for a period of time.

-

The resulting image will show the distribution of the radiolabeled herbicide throughout the plant.

-

Figure 2: General workflow for studying herbicide uptake and translocation using radiolabeling.

Conclusion

The mechanism of action of imazapic-ammonium is a well-defined and highly specific process centered on the inhibition of the acetolactate synthase enzyme. This targeted disruption of branched-chain amino acid biosynthesis provides a potent and selective means of weed control. A thorough understanding of this mechanism, from the molecular interactions at the enzyme level to the resulting physiological consequences in the plant, is crucial for the effective and sustainable use of this herbicide, as well as for the development of new herbicidal molecules and strategies to manage herbicide resistance. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate details of imazapic-ammonium's mode of action and its impact on plant biology.

References

-

Push It to the Limit: Identification of Novel Amino Acid Changes on the Acetolactate Synthase Enzyme of Rice That Putatively Confer High Level of Tolerance to Different Imidazolinones. (2020). Frontiers in Plant Science. Retrieved January 23, 2026, from [Link]

-

Metabolomic Changes in Rice (Oryza sativa L.) Subjected to Herbicide Application through HPLC-HRMS and Chemometrics Approaches. (2022). Journal of Agricultural and Food Chemistry. Retrieved January 23, 2026, from [Link]

-

Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana. (2010). The Arabidopsis Book. Retrieved January 23, 2026, from [Link]

-

Characterization of the Branched-Chain Amino Acid Aminotransferase Enzyme Family in Tomato. (2012). Plant Physiology. Retrieved January 23, 2026, from [Link]

-

985 IMAZAPIC (266). (n.d.). Food and Agriculture Organization of the United Nations. Retrieved January 23, 2026, from [Link]

-

Imazapic (Ref: AC 263222). (n.d.). AERU, University of Hertfordshire. Retrieved January 23, 2026, from [Link]

-

Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana. (2010). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Image showing the final molecular model of the sugarcane functional ALS... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Herbicide-binding sites revealed in the structure of plant acetohydroxyacid synthase. (2006). Proceedings of the National Academy of Sciences. Retrieved January 23, 2026, from [Link]

-

Development and validation of a liquid chromatographic method for the determination of branched-chain amino acids in new dosage forms. (2006). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Detection of the effects of the herbicide Imazapyr on plant metabolism... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

The absorption and translocation of imazaquin in green manures. (2014). Redalyc. Retrieved January 23, 2026, from [Link]

-

4.4. In Vitro ALS Assay. (2025). Bio-protocol. Retrieved January 23, 2026, from [Link]

-

The kinetics of slow-binding and slow, tight-binding inhibition: the effects of substrate depletion. (1987). Biochemical Journal. Retrieved January 23, 2026, from [Link]

-

An in vivo Acetolactate Synthase Assay. (2017). Weed Technology. Retrieved January 23, 2026, from [Link]

-

Transcriptomic and metabolomic analysis provides insight into imazethapyr toxicity to non-target plants. (2024). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Figure 4. Molecular-docking simulation of acetolactate synthase (ALS)... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Amino Acid Substitutions in the Acetolactate Synthase Gene of Red Rice (Oryza sativa) Confer Resistance to Imazethapyr. (2017). Weed Science. Retrieved January 23, 2026, from [Link]

-

Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. (2017). Proceedings of the National Academy of Sciences. Retrieved January 23, 2026, from [Link]

-

Determination of amino acids of plants from Angelica L. genus by HPLC method. (2022). Semantic Scholar. Retrieved January 23, 2026, from [Link]

-

A Molecular and Functional Investigation of the Anabolic Effect of an Essential Amino Acids' Blend Which Is Active In Vitro in Supporting Muscle Function. (2023). MDPI. Retrieved January 23, 2026, from [Link]

-

Autoradiography indicating the absorption and translocation of... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

IMAZAPIC. (n.d.). Northwest Coalition for Alternatives to Pesticides. Retrieved January 23, 2026, from [Link]

-

Translating slow-binding inhibition kinetics into cellular and in vivo effects. (2015). Nature Chemical Biology. Retrieved January 23, 2026, from [Link]

-

Analysis of Amino Acids by HPLC. (2010). Agilent. Retrieved January 23, 2026, from [Link]

-

Protocol for analyzing the movement and uptake of isotopically labeled signaling molecule azelaic acid in Arabidopsis. (2024). STAR Protocols. Retrieved January 23, 2026, from [Link]

-

How Molecular Topology Can Help in Amyotrophic Lateral Sclerosis (ALS) Drug Development: A Revolutionary Paradigm for a Merciless Disease. (2022). International Journal of Molecular Sciences. Retrieved January 23, 2026, from [Link]

-

Effects of imazapic over four years post-treatment. (2014). YouTube. Retrieved January 23, 2026, from [Link]

-

5K3S: Crystal structure of Arabidopsis thaliana acetohydroxyacid synthase in complex with a pyrimidinyl-benzoate herbicide, bispyribac-sodium. (2017). RCSB PDB. Retrieved January 23, 2026, from [Link]

-

Acetolactate Synthase (ALS) Activity Assay Kit (NMSAA-K005S). (n.d.). Profacgen. Retrieved January 23, 2026, from [Link]

-

The Impact of the Branched-Chain Ketoacid Dehydrogenase Complex on Amino Acid Homeostasis in Arabidopsis. (2019). The Plant Cell. Retrieved January 23, 2026, from [Link]

-

Characterization and Regulation of the Acetolactate Synthase Genes Involved in Acetoin Biosynthesis in Acetobacter pasteurianus. (2021). Applied and Environmental Microbiology. Retrieved January 23, 2026, from [Link]

-

Identifying Therapeutic Targets for Amyotrophic Lateral Sclerosis Through Modeling of Multi-Omics Data. (2023). International Journal of Molecular Sciences. Retrieved January 23, 2026, from [Link]

-

Branched-chain amino acid biosynthesis and degradation and putative... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Slow-binding inhibition: the general case. (1988). Biochemical Journal. Retrieved January 23, 2026, from [Link]

-

Determination of amino acids of plants from Angelica L. genus by HPLC method. (2022). Semantic Scholar. Retrieved January 23, 2026, from [Link]

-

Morphological and Metabolic Changes in Soybean Plants Cultivated in Irrigated Rice Rotation and as Affected by Imazapyr and Imazapic Herbicides Carryover. (2019). ResearchGate. Retrieved January 23, 2026, from [Link]

-

1Z8N: Crystal structure of Arabidopsis thaliana Acetohydroxyacid synthase In Complex With An Imidazolinone Herbicide, Imazaquin. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

Sources

- 1. invasive.org [invasive.org]

- 2. researchgate.net [researchgate.net]

- 3. Push It to the Limit: Identification of Novel Amino Acid Changes on the Acetolactate Synthase Enzyme of Rice That Putatively Confer High Level of Tolerance to Different Imidazolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imazapic (Ref: AC 263222) [sitem.herts.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]

- 7. Slow-binding inhibition: the general case - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Determination of amino acids of plants from Angelica L. genus by HPLC method [pharmacia.pensoft.net]

- 11. Protocol for analyzing the movement and uptake of isotopically labeled signaling molecule azelaic acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical and Physical Properties of Imazapic-Ammonium

Introduction: Understanding Imazapic-Ammonium in Context

Imazapic-ammonium is the ammonium salt of imazapic, a selective, systemic herbicide belonging to the imidazolinone chemical family.[1][2] While the active herbicidal component is the imazapic acid, the ammonium salt form is frequently used in commercial formulations, such as Plateau® and Cadre®, to enhance solubility and facilitate application as a soluble concentrate (SL) or water-dispersible granule (DG).[1] This guide provides a comprehensive overview of the essential chemical and physical properties of imazapic, offering insights into its behavior, mechanism of action, analytical determination, and environmental fate, tailored for researchers and drug development professionals.

From a formulation perspective, the choice of the ammonium salt over the free acid is a critical experimental decision. The salt form readily dissociates in water, ensuring a homogenous application spray and efficient uptake by the target weeds through both foliage and roots.[1] This guide will primarily reference the properties of the imazapic free acid, as this is the moiety responsible for biological activity and the form most commonly characterized in scientific literature.

Core Chemical and Physical Characteristics

The fundamental properties of a molecule dictate its behavior in both laboratory and environmental settings. For imazapic, these characteristics influence its efficacy as a herbicide, its persistence in the environment, and the methods required for its accurate analysis.

Structural and General Properties

Imazapic is a complex organic molecule featuring a pyridinecarboxylic acid group linked to an imidazolinone ring.[3] This structure is central to its mode of action.

| Property | Value | Source(s) |

| IUPAC Name | 5-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid | [3] |

| CAS Number (Imazapic Acid) | 104098-48-8 | [3] |

| CAS Number (Imazapic-Ammonium) | 104098-49-9 | |

| Molecular Formula | C₁₄H₁₇N₃O₃ | [3] |

| Molecular Weight | 275.30 g/mol | [3] |

| Appearance | Off-white to tan powder | [3] |

| Odor | Odorless | [3] |

| Melting Point | 204-206 °C | [3] |

Solubility and Partitioning Behavior

The solubility of imazapic is a key determinant of its environmental mobility and biological availability. Its amphiprotic nature, due to the presence of both acidic (carboxylic acid) and basic (pyridine and imidazole) functional groups, means its solubility is highly pH-dependent.

| Property | Value | Conditions | Source(s) |

| Water Solubility | 2200 mg/L | 25 °C | [1] |

| Acetone Solubility | 18.9 mg/mL | 25 °C | [3] |

| Vapor Pressure | 7.7 x 10⁻¹² mm Hg | Estimated | [3] |

| Log Kow (Octanol-Water Partition Coefficient) | 0.393 | pH 4, 5, 6 buffer, 25 °C | [3] |

| Dissociation Constants (pKa) | pKa1 = 2.0, pKa2 = 3.6, pKa3 = 11.1 | [3] |

The low vapor pressure indicates that imazapic is not volatile, meaning it is unlikely to be lost to the atmosphere from soil or water surfaces.[2] The multiple pKa values highlight the molecule's ability to exist in different ionic states depending on the environmental pH, which significantly impacts its adsorption to soil particles and its potential for leaching.[3]

Mechanism of Action: Inhibition of Branched-Chain Amino Acid Synthesis

Imazapic, like other imidazolinone herbicides, functions by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS).[1][2] This enzyme is pivotal in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[1] As these amino acids are essential for protein synthesis and cell growth, the inhibition of AHAS leads to a cessation of growth and eventual death of the plant.[1][3] This biochemical pathway is unique to plants and microorganisms, which explains the low direct toxicity of imazapic to animals, as they obtain these essential amino acids through their diet.[1]

Caption: Inhibition of the AHAS enzyme by Imazapic blocks branched-chain amino acid synthesis.

Environmental Fate and Behavior

Understanding the environmental persistence and degradation pathways of imazapic is crucial for assessing its ecological impact.

-

Soil Persistence and Degradation: Imazapic is moderately persistent in soil, with a typical half-life of about 120 days, though this can range from 31 to 233 days depending on soil type and environmental conditions.[1] The primary mechanism of degradation in soil is microbial activity.[1] Its mobility in soil is generally low, but leaching can occur in permeable soils, particularly where the water table is shallow.[2]

-

Aquatic Degradation: In aqueous solutions, imazapic is rapidly broken down by sunlight through photodegradation, with a half-life of just one to two days.[1][2] However, it is stable to hydrolysis.[1]

Caption: Major degradation pathways for Imazapic in soil and water environments.

Toxicological Profile

Imazapic exhibits low acute toxicity to a wide range of non-target animal species.

| Organism/Test | Value | Classification | Source(s) |

| Rat (Oral LD₅₀) | >5,000 mg/kg | Practically Non-toxic | [1] |

| Rabbit (Dermal LD₅₀) | >5,000 mg/kg | Practically Non-toxic | |

| Bobwhite Quail (LD₅₀) | >2,150 mg/kg | Practically Non-toxic | [2] |

| Bluegill Sunfish (LC₅₀, 96-hr) | >100 mg/L | Practically Non-toxic | [1][2] |

| Rainbow Trout (LC₅₀, 96-hr) | >100 mg/L | Practically Non-toxic | [2] |

| Daphnia magna (LC₅₀, 48-hr) | >100 mg/L | Practically Non-toxic |

The primary risk associated with imazapic is its potential to harm non-target plants.[2] Studies have shown that it does not bioaccumulate in animals and is rapidly excreted if ingested.[3]

Analytical Methodology: A Self-Validating Protocol for Quantification

Accurate quantification of imazapic residues in environmental matrices is essential for regulatory compliance and research. High-Performance Liquid Chromatography (HPLC) is the method of choice, often coupled with UV or mass spectrometry detectors.

Principle of the Method

Reverse-phase HPLC is ideally suited for a molecule like imazapic. A non-polar stationary phase (like C18) is used with a polar mobile phase. Imazapic, being a moderately polar molecule, will have a sufficient affinity for the stationary phase to allow for separation from more polar matrix components, while still eluting in a reasonable time frame. Acidifying the mobile phase (e.g., to pH 3.0) is a critical step; it ensures that the carboxylic acid group on the imazapic molecule is protonated, leading to a consistent charge state and, therefore, a sharp, reproducible chromatographic peak.

Step-by-Step Experimental Protocol (HPLC-UV)

This protocol is designed as a self-validating system, incorporating calibration, quality control, and recovery checks.

-

Preparation of Standards and Reagents:

-

Primary Stock Solution (1000 mg/L): Accurately weigh 10 mg of analytical grade imazapic standard into a 10 mL volumetric flask. Dissolve in and bring to volume with HPLC-grade methanol. This stock should be stored at -20°C.

-

Working Standard Solutions (0.1 to 10 mg/L): Prepare a series of calibration standards by serial dilution of the primary stock solution with the mobile phase.

-

Mobile Phase: A mixture of acetonitrile and acidified water (pH 3.0 with acetic acid) in a 45:55 (v/v) ratio.[4] All solvents must be HPLC grade and degassed before use.

-

-

Sample Preparation (Water Sample Example):

-

Solid-Phase Extraction (SPE): Use a C18 SPE cartridge, which is effective for extracting moderately polar analytes like imazapic from a water matrix.

-

Conditioning: Condition the cartridge with 5 mL of methanol followed by 5 mL of HPLC-grade water (pH 3.0). Do not allow the cartridge to go dry.

-

Loading: Pass 100 mL of the water sample through the cartridge at a slow, steady flow rate (approx. 5 mL/min).

-

Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove polar interferences.

-

Elution: Elute the trapped imazapic with 5 mL of methanol into a collection tube.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase.

-

-

Chromatographic Conditions:

-

Validation and Quality Control:

-

Calibration Curve: Inject the working standards in triplicate to generate a calibration curve. A linear regression with a correlation coefficient (r²) of >0.99 is required.

-

Limit of Detection (LOD) and Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) from low-concentration standards.

-

Recovery Study: Spike a blank water sample (known to be free of imazapic) with a known concentration of imazapic (e.g., 5 mg/L). Process this spiked sample alongside the unknown samples. The calculated recovery should be within an acceptable range (e.g., 80-120%).

-

Method Blank: Process a blank sample with each batch to check for contamination.

-

Continuing Calibration Verification (CCV): Inject a mid-range calibration standard every 10-15 samples to ensure the instrument's response remains stable.

-

Caption: A self-validating workflow for the quantitative analysis of Imazapic using HPLC-UV.

Conclusion

Imazapic-ammonium is a potent and effective herbicide whose chemical and physical properties are well-suited for its intended application. Its formulation as an ammonium salt enhances its utility, while its specific mechanism of action provides selectivity. A thorough understanding of its solubility, partitioning behavior, and environmental degradation pathways is essential for its responsible use and for the development of robust analytical methods for its detection. The methodologies outlined in this guide provide a framework for the accurate and defensible quantification of imazapic, ensuring data integrity for both research and regulatory purposes.

References

-

Pennsylvania Department of Conservation and Natural Resources. (2020). Environmental and Social Risk Assessment for Imazapic. Available at: [Link]

-

Cox, C. (2003). Imazapic. Journal of Pesticide Reform, 23(3), 10-15. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91770, Imazapic. PubChem. Retrieved from [Link]

-

Washington State Department of Transportation. (n.d.). Imazapic Roadside Vegetation Management Herbicide Fact Sheet. Retrieved from [Link]

-

Anis Zakiah, M. N., et al. (2015). Analytical Method Development for Imazapic Herbicide Using High Performance Liquid Chromatography. Malaysian Journal of Analytical Sciences, 19(4), 715-721. Available at: [Link]

-

Shaifuddin, S. N. M., et al. (2017). Degradation of imazapyr and imazapic in aqueous solutions and soil under direct sunlight. Malaysian Journal of Analytical Sciences, 21(5), 1074-1079. Available at: [Link]

-

Assalin, M. R., et al. (2014). A Method for Determination of Imazapic and Imazethapyr Residues in Soil Using an Ultrasonic Assisted Extraction and LC-MS/MS. Bulletin of environmental contamination and toxicology, 94(1), 110-5. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of Imazapic-Ammonium for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Physicochemical Properties in Formulation and Efficacy

In the realm of agricultural science and environmental management, the efficacy and safety of a herbicide are intrinsically linked to its fundamental physicochemical properties. For researchers and formulation scientists, a deep understanding of a compound's solubility and stability is not merely academic; it is the bedrock upon which successful product development, effective application strategies, and robust environmental risk assessments are built. This guide provides a comprehensive technical overview of the solubility and stability of imazapic-ammonium, a widely used herbicide for the control of a broad spectrum of weeds.

As a senior application scientist, it is my experience that a nuanced appreciation of how a molecule behaves in different solvent systems and under various environmental stressors is paramount. This document moves beyond a simple recitation of data points. Instead, it aims to provide a causal understanding of the observed properties of imazapic-ammonium, empowering the reader to make informed decisions in their research and development endeavors. We will delve into the theoretical underpinnings of its solubility, explore its degradation pathways, and provide actionable experimental protocols for in-house validation.

Imazapic-Ammonium: A Molecular Overview

Imazapic-ammonium is the ammonium salt of imazapic, a member of the imidazolinone family of herbicides. Its mode of action is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[1] This targeted mode of action provides selective weed control. The formation of the ammonium salt enhances the water solubility of the parent imazapic acid, a critical attribute for its formulation as a soluble concentrate (SL) or water-dispersible granule (DG).

Chemical Structure:

-

Imazapic (acid): (±)-2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-methyl-3-pyridinecarboxylic acid

-

Imazapic-Ammonium: The ammonium salt of the aforementioned acid.

Solubility Profile of Imazapic-Ammonium

The solubility of an active pharmaceutical ingredient (API) or an agrochemical active ingredient is a critical parameter that influences its formulation, bioavailability, and environmental fate. The conversion of imazapic acid to its ammonium salt is a deliberate strategy to enhance its aqueous solubility.

Aqueous Solubility

The Causality Behind Aqueous Solubility: The carboxylic acid moiety of imazapic has a pKa value of approximately 3.6.[2] In aqueous solutions with a pH above this value, the carboxylic acid will be deprotonated, forming a carboxylate anion. The presence of the ammonium cation (NH₄⁺) from the salt further enhances its interaction with polar water molecules through ion-dipole interactions, leading to greater solubility compared to the less polar free acid.

pH-Dependent Solubility

The solubility of imazapic-ammonium is intrinsically linked to the pH of the aqueous medium. As a salt of a weak acid, its solubility is expected to be higher in neutral to alkaline conditions where the parent acid is in its ionized form. Conversely, in highly acidic conditions (pH < 2), the equilibrium will shift towards the less soluble free acid form, potentially leading to precipitation.

Field and greenhouse studies on the efficacy of imazapic have indicated that the optimal performance is observed when the carrier water pH is between 6 and 8.[3] This suggests that within this pH range, imazapic is sufficiently soluble and in a form that is readily absorbed by the target weeds. Reduced efficacy has been observed at both lower (pH 5) and higher (pH 9) pH values, which may be related to changes in solubility and uptake.[3]

Solubility in Organic Solvents

Quantitative solubility data for imazapic-ammonium in a broad range of organic solvents is not extensively reported in publicly available literature. However, based on the properties of the parent acid and the ionic nature of the ammonium salt, a qualitative assessment can be made.

| Solvent | Imazapic (Acid) Solubility (at 25°C) | Expected Imazapic-Ammonium Solubility | Rationale |

| Acetone | 18.9 mg/mL[4] | Moderate | Acetone is a polar aprotic solvent capable of some hydrogen bonding, which would allow for some dissolution of the salt. |

| Methanol | Data not readily available | High | As a polar protic solvent, methanol can effectively solvate both the cation and anion of the salt through hydrogen bonding and dipole-dipole interactions. |

| Ethanol | Data not readily available | High | Similar to methanol, ethanol is a polar protic solvent and is expected to be a good solvent for imazapic-ammonium. |

| Acetonitrile | Data not readily available | Moderate to Low | Acetonitrile is a polar aprotic solvent but is less effective at solvating ions compared to protic solvents. |

| Ethyl Acetate | Data not readily available | Low | Ethyl acetate is a moderately polar solvent with limited ability to solvate ionic compounds. |

Expert Insight: The lack of comprehensive public data on the organic solvent solubility of imazapic-ammonium highlights a critical knowledge gap. For formulation development, particularly for co-formulations with other active ingredients or for analytical method development, experimental determination of these values is essential.

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines a standardized approach for determining the equilibrium solubility of imazapic-ammonium in various solvents, adhering to principles outlined in OECD Test Guideline 105.

Objective: To determine the saturation concentration of imazapic-ammonium in a given solvent at a specified temperature.

Materials:

-

Imazapic-ammonium (analytical standard)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, ethyl acetate)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of imazapic-ammonium to a known volume of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Place the containers in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the containers to stand undisturbed to allow for the settling of excess solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of imazapic-ammonium of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions by a validated HPLC method. A typical method for imazapic involves a C18 column with a mobile phase of acetonitrile and acidified water.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of imazapic-ammonium in the filtered sample.

-

Self-Validation: To ensure equilibrium has been reached, it is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours). The solubility is considered to be at equilibrium when consecutive measurements are in agreement.

Workflow Diagram for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile of Imazapic-Ammonium

The stability of a herbicide is a critical factor determining its shelf-life, efficacy under field conditions, and its environmental persistence. Imazapic-ammonium is susceptible to degradation through several pathways, with photodegradation being a particularly important consideration.

Photodegradation

Imazapic is known to be rapidly degraded by sunlight in aqueous solutions, with a reported half-life of just one to two days.[1][5] This rapid degradation is a key factor in its environmental fate in aquatic systems.

The Causality of Photodegradation: The imidazolinone and pyridine rings in the imazapic molecule contain chromophores that absorb ultraviolet (UV) radiation from sunlight. This absorption of energy can excite the molecule to a higher energy state, making it more susceptible to chemical reactions, including cleavage and rearrangement of the molecular structure.

Illustrative Degradation Pathway

Caption: Simplified Photodegradation Pathway of Imazapic-Ammonium.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For imazapic, hydrolysis is not considered a significant degradation pathway under normal environmental conditions.[1] The molecule does not contain functional groups that are readily susceptible to hydrolysis at neutral pH. However, at extreme pH values, the stability may be affected, although specific data for imazapic-ammonium is lacking.

Thermal Stability

Information on the thermal decomposition of imazapic-ammonium is not well-documented in the available literature. For the parent acid, the melting point is reported to be in the range of 204-206°C, suggesting a relatively high thermal stability. However, the ammonium salt may exhibit different thermal behavior.

Expert Insight: The lack of thermal stability data for imazapic-ammonium is a significant data gap. For manufacturing, storage, and transportation, understanding the onset of decomposition and the nature of the decomposition products is crucial for safety and quality control. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended to determine these properties.

Stability in Soil

In the soil environment, the primary degradation mechanism for imazapic is microbial degradation.[1] The half-life in soil can vary widely, from 31 to 233 days, depending on soil type, organic matter content, pH, and microbial activity.[1] Adsorption to soil particles is also influenced by pH, with increased adsorption at lower pH values.[1]

Experimental Protocol: Accelerated Stability Study

This protocol provides a framework for assessing the stability of imazapic-ammonium under accelerated conditions, which can be used to predict its long-term stability and identify potential degradation products.

Objective: To evaluate the stability of imazapic-ammonium under conditions of elevated temperature and humidity.

Materials:

-

Imazapic-ammonium (analytical standard)

-

Stability chambers with controlled temperature and humidity

-

Appropriate sample containers that mimic the final packaging

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Sample Preparation and Storage:

-

Place samples of imazapic-ammonium in the designated containers.

-

Store the samples in stability chambers at accelerated conditions (e.g., 40°C / 75% RH).

-

-

Time Points for Analysis:

-

Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

-

-

Analysis:

-

At each time point, analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact imazapic-ammonium from any potential degradation products.

-

Quantify the amount of imazapic-ammonium remaining and identify and quantify any degradation products.

-

Self-Validation: The stability-indicating nature of the analytical method must be demonstrated through forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to ensure that all potential degradation products are resolved from the parent compound.

Workflow Diagram for Accelerated Stability Study

Caption: Workflow for an Accelerated Stability Study.

Analytical Methodologies for Quantification

Accurate and precise analytical methods are essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique for the quantification of imazapic-ammonium.

Key Parameters for HPLC Method Development:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A mixture of acetonitrile and acidified water (e.g., with phosphoric acid or formic acid to a pH of around 3) is a common mobile phase.

-

Detection: UV detection at a wavelength of approximately 240 nm is suitable for quantification.

-

Validation: The analytical method should be fully validated according to ICH guidelines to ensure its accuracy, precision, linearity, and specificity.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the current knowledge on the solubility and stability of imazapic-ammonium. While significant information is available for the parent acid, imazapic, there are notable data gaps for the ammonium salt, particularly concerning its solubility in organic solvents, the temperature dependence of its aqueous solubility, and its thermal decomposition profile.

For researchers and formulation scientists working with imazapic-ammonium, it is strongly recommended that these properties be determined experimentally to ensure the development of robust and effective products. The protocols and workflows provided in this guide offer a starting point for these essential investigations. A deeper understanding of these fundamental physicochemical properties will undoubtedly contribute to the continued successful and responsible use of this important herbicide.

References

-

PubChem. (n.d.). Imazapic. National Center for Biotechnology Information. Retrieved from [Link]

-

Wisconsin Department of Natural Resources. (2020). Environmental and Social Risk Assessment for Imazapic. Retrieved from [Link]

- de Medeiros, A. C., et al. (2021). Influence of carrier water pH and hardness on imazapic efficacy for sicklepod (Senna obtusifolia L.) control in peanut. Weed Technology, 35(1), 123-129.

-

AERU. (n.d.). Imazapic (Ref: AC 263222). University of Hertfordshire. Retrieved from [Link]

-

AERU. (n.d.). Imazapic-ammonium. University of Hertfordshire. Retrieved from [Link]

Sources

- 1. invasive.org [invasive.org]

- 2. Imazapic-ammonium [sitem.herts.ac.uk]

- 3. Influence of carrier water pH and hardness on imazapic efficacy for sicklepod (Senna obtusifolia L.) control in peanut | Weed Technology | Cambridge Core [cambridge.org]

- 4. Imazapic | C14H17N3O3 | CID 91770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dnr.wisconsin.gov [dnr.wisconsin.gov]

An In-depth Technical Guide to the Synthesis and Chemical Structure of Imazapic-Ammonium

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and structure of Imazapic-ammonium, a widely used herbicide. As a senior application scientist, this document is structured to deliver not just a protocol, but a deeper understanding of the chemical logic and experimental considerations inherent in the synthesis of this important molecule.

Chemical Identity and Structural Elucidation

Imazapic is a member of the imidazolinone family of herbicides.[1] Its chemical structure is characterized by a pyridine ring linked to an imidazolinone ring.

IUPAC Name: (±)-2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-methyl-3-pyridinecarboxylic acid[2][3]

Chemical Formula: C₁₄H₁₇N₃O₃[4]

Molecular Weight: 275.31 g/mol [4]

For practical applications, Imazapic is commonly formulated as its ammonium salt, Imazapic-ammonium, to enhance its solubility and herbicidal efficacy.[2][3]

IUPAC Name (Ammonium Salt): Ammonium (±)-2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-methyl-3-pyridinecarboxylate[2]

Chemical Structure of Imazapic-Ammonium

Caption: Chemical structure of Imazapic-ammonium.

Retrosynthetic Analysis and Synthesis Pathway Overview

The synthesis of Imazapic can be conceptually broken down into the formation of two key intermediates, followed by their condensation and subsequent cyclization.

Caption: Retrosynthetic analysis of Imazapic.

The overall synthesis pathway involves three main stages:

-

Synthesis of 5-Methyl-pyridine-2,3-dicarboxylic Anhydride: This intermediate provides the pyridine core of the final molecule.

-

Synthesis of 2-Amino-2,3-dimethylbutanamide: This chiral amine derivative forms the imidazolinone ring.

-

Condensation, Cyclization, and Salt Formation: The two intermediates are reacted to form the Imazapic acid, which is then converted to its ammonium salt.

Detailed Synthesis Protocols

Synthesis of 5-Methyl-pyridine-2,3-dicarboxylic Anhydride

This critical intermediate is typically prepared from the corresponding diester through saponification followed by dehydration. A representative procedure is detailed in patent literature.[5]

Experimental Protocol:

-

Saponification: Diethyl 5-methyl-pyridine-2,3-dicarboxylate is hydrolyzed to the corresponding dicarboxylic acid using a strong base, such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures (e.g., 60-70 °C).

-

Acidification: The resulting disodium salt is then acidified with a strong mineral acid (e.g., sulfuric acid) to precipitate the 5-methyl-pyridine-2,3-dicarboxylic acid.

-

Dehydration and Cyclization: The isolated dicarboxylic acid is then subjected to dehydration to form the cyclic anhydride. This is commonly achieved by heating the dicarboxylic acid with a dehydrating agent such as acetic anhydride.

Causality of Experimental Choices:

-

The use of a strong base in the saponification step ensures complete hydrolysis of the ester groups.

-

Careful control of pH during acidification is crucial for the efficient precipitation and isolation of the dicarboxylic acid.

-

Acetic anhydride is an effective and commonly used reagent for the cyclization of dicarboxylic acids to their corresponding anhydrides.

Synthesis of 2-Amino-2,3-dimethylbutanamide

This chiral intermediate can be synthesized through both chemical and enzymatic methods. The enzymatic route is often preferred in industrial settings due to its milder reaction conditions and higher selectivity.

Chemical Synthesis Protocol:

A common chemical route involves the hydrolysis of 2-amino-2,3-dimethylbutyronitrile using a strong acid.

-

Hydrolysis: 2-Amino-2,3-dimethylbutyronitrile is treated with a strong acid, such as concentrated sulfuric acid, at elevated temperatures.

-

Neutralization and Extraction: The reaction mixture is then neutralized with a base (e.g., sodium hydroxide) to a specific pH, and the product is extracted with an organic solvent.

-

Purification: The crude product is then purified by crystallization.

Enzymatic Synthesis Protocol:

A more environmentally friendly approach utilizes nitrile hydratase enzymes to convert the nitrile to the amide.[6]

-

Biocatalysis: 2-Amino-2,3-dimethylbutyronitrile is incubated with a culture of microorganisms known to produce nitrile hydratase, such as certain species of Rhodococcus or Nocardia.[6] The reaction is typically carried out in an aqueous buffer at a controlled temperature and pH.

-

Product Isolation: After the reaction is complete, the product is isolated from the reaction mixture through extraction and purified by crystallization.

Causality of Experimental Choices:

-

The chemical method's harsh conditions can sometimes lead to side reactions, making the enzymatic route's milder conditions advantageous for achieving higher purity.

-

The choice of microorganism in the enzymatic synthesis is critical, as different strains will have varying levels of activity and selectivity for the desired transformation.

Condensation, Cyclization, and Formation of Imazapic-Ammonium

The final steps of the synthesis involve the condensation of the two key intermediates to form the imidazolinone ring, followed by the formation of the ammonium salt. This process is detailed in foundational patents for imidazolinone herbicides, such as U.S. Patent 4,798,619.[7]

Experimental Protocol:

-

Condensation: 5-Methyl-pyridine-2,3-dicarboxylic anhydride is reacted with 2-amino-2,3-dimethylbutanamide in a suitable aprotic solvent (e.g., toluene or methylene chloride). The reaction is typically carried out in the presence of a base, such as triethylamine, to facilitate the reaction.[7]

-

Cyclization and Dehydration: The intermediate formed undergoes an intramolecular cyclization and dehydration to form the imidazolinone ring of Imazapic acid. This is often achieved by heating the reaction mixture.

-

Isolation of Imazapic Acid: The Imazapic acid is then isolated from the reaction mixture by acidification, which causes it to precipitate. The solid is then collected by filtration and washed.

-

Formation of Imazapic-Ammonium: The purified Imazapic acid is then suspended in a suitable solvent (e.g., water or an alcohol/water mixture) and treated with a stoichiometric amount of an ammonium source, such as aqueous ammonia or ammonium hydroxide. The resulting solution is then typically concentrated to yield Imazapic-ammonium as a solid or a concentrated aqueous solution.

Causality of Experimental Choices:

-

The use of an aprotic solvent in the condensation step prevents unwanted side reactions with water.

-

The base acts as a catalyst and a scavenger for the acid produced during the reaction, driving the reaction to completion.

-

The final salt formation step with an ammonium source is a straightforward acid-base reaction that improves the handling and formulation properties of the final product.

Quantitative Data Summary

| Parameter | Value | Reference |

| Imazapic | ||

| Molecular Formula | C₁₄H₁₇N₃O₃ | [4] |

| Molecular Weight | 275.31 g/mol | [4] |

| Imazapic-Ammonium | ||

| Molecular Formula | C₁₄H₂₀N₄O₃ | N/A |

| Molecular Weight | 292.34 g/mol | N/A |

Conclusion

The synthesis of Imazapic-ammonium is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This guide has detailed a plausible and scientifically sound pathway based on available literature and patent information. The key transformations involve the formation of a pyridine anhydride and a chiral amino amide, followed by their condensation and cyclization to form the core imidazolinone structure. The final conversion to the ammonium salt enhances its utility as a commercial herbicide. The principles and protocols outlined herein provide a solid foundation for researchers and professionals involved in the synthesis and development of this important class of agrochemicals.

References

-

Wisconsin Department of Natural Resources. (2020). Environmental and Social Risk Assessment for Imazapic 2020. [Link]

-

Alligare. IMAZAPYR 4 SL. [Link]

- Los, M. (1989). U.S. Patent No. 4,798,619. Washington, DC: U.S.

- Ammar, Y. A., Mohamed, Y. A., El-Sharief, A. M., & El-Gaby, M. S. A. (2011).

- Google Patents. (2012). CN102776252A - Method for preparing 2-amino-2, 3-dimethylbutyramide by catalyzing of microorganism and bacterial strain.

- Shaner, D. L., & O'Connor, S. L. (Eds.). (1991). The Imidazolinone Herbicides. CRC Press.

- Google Patents. (1993). EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.

- Chen, H. P. (1997). Synthesis and characterization of chiral imidazolinones. Rochester Institute of Technology.

- Google Patents. (1999).

-

Semantic Scholar. Imidazolinone herbicides: Synthesis and novel chemistry. [Link]

- Northwest Coalition for Altern

- MDPI. (2019).

- MDPI. (2018). Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)

- National Center for Biotechnology Information. (2012). 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. PubMed Central.

- Google Patents. (1986).

Sources

- 1. invasive.org [invasive.org]

- 2. arborchem.com [arborchem.com]

- 3. dnr.wisconsin.gov [dnr.wisconsin.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides - Google Patents [patents.google.com]

- 6. CA2307391A1 - A process for the preparation of chiral imidazolinone herbicides - Google Patents [patents.google.com]

- 7. US4798619A - 2-(2-imidazolin-2-yl)-pyridines and quinolines and use of said compounds as herbicidal agents - Google Patents [patents.google.com]

A Technical Guide to the Mode of Action of Imazapic-Ammonium on Acetolactate Synthase

Abstract

Imazapic-ammonium, a member of the imidazolinone chemical family, is a widely utilized herbicide for the selective pre- and post-emergence control of various annual and perennial weeds.[1][2] Its efficacy stems from the specific inhibition of acetolactate synthase (ALS), a critical enzyme found only in plants and microorganisms.[3] This guide provides a detailed technical examination of the molecular interactions between imazapic and ALS. It will cover the targeted biochemical pathway, the enzymatic mechanism of inhibition, the molecular basis of target-site resistance, and validated experimental protocols for studying these interactions in a research setting. This document is intended for researchers, scientists, and professionals in drug and herbicide development seeking a comprehensive understanding of this important herbicidal mode of action.

Introduction: The Central Role of Acetolactate Synthase

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is the pivotal enzyme catalyzing the initial step in the biosynthesis of the branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[4][5] These amino acids are essential for protein synthesis and, consequently, for cell growth and division.[3] In plants, this biosynthetic pathway occurs within the plastids.[6] Because animals lack the ALS enzyme, they must obtain BCAAs through their diet, making this enzyme an ideal target for herbicides with low toxicity to mammals, birds, and insects.[3][7]

Imazapic is absorbed through the roots, stems, and foliage and is translocated throughout the plant, accumulating in the meristematic regions where cell division is most active.[1][3] Upon inhibition of ALS, the plant is starved of essential amino acids, leading to a cessation of growth.[8] Visual symptoms, such as chlorosis (yellowing) of new leaves and eventual necrosis, typically appear over several weeks as the plant's reserves of BCAAs are depleted.[3][9]

The Branched-Chain Amino Acid Biosynthesis Pathway

The synthesis of valine, leucine, and isoleucine is a multi-step process that begins with simple precursors. ALS catalyzes two parallel reactions: the condensation of two pyruvate molecules to form 2-acetolactate (the precursor to valine and leucine) and the condensation of one molecule of pyruvate with one molecule of 2-oxobutanoate to form 2-aceto-2-hydroxybutyrate (the precursor to isoleucine).[10][11] The inhibition of this single enzymatic step creates a bottleneck, halting the production of all three essential BCAAs.

Diagram 1: Branched-Chain Amino Acid Biosynthesis Pathway

Caption: Inhibition of ALS by Imazapic blocks the first committed step for all three BCAAs.

Molecular Mechanism of ALS Inhibition by Imazapic

From a biochemical standpoint, the interaction between imazapic and ALS is a classic example of potent, specific enzyme inhibition.

Binding Site and Inhibition Kinetics

Contrary to a competitive inhibition model where the inhibitor vies for the active site, imidazolinone herbicides like imazapic bind to a different location on the enzyme.[12] This allosteric binding occurs within a channel that provides access for the substrate to reach the catalytic active site.[4][13] By binding within this channel, the herbicide effectively acts as a gate, physically blocking the substrate from reaching the active site.[10]

This mechanism results in slow-binding, tight inhibition. The inhibitor binds weakly at first, followed by a conformational change in the enzyme-inhibitor complex that leads to a more tightly bound state. This explains the high efficacy of these herbicides at low concentrations. The reported I50 value (the concentration required to inhibit 50% of enzyme activity) for imazapic is approximately 1 µM.[9]

Diagram 2: Mechanism of Imazapic Inhibition of ALS

Caption: Imazapic binds in the substrate channel, allosterically blocking substrate access.

Target-Site Resistance: The Molecular Arms Race

The extensive use of ALS-inhibiting herbicides has led to the evolution of resistance in numerous weed species.[12] The most common mechanism is target-site resistance (TSR), which involves specific point mutations in the ALS gene.[4]

Key Mutations Conferring Resistance

These mutations result in amino acid substitutions in the ALS enzyme that reduce the binding affinity of the herbicide without significantly compromising the enzyme's catalytic function.[4] While numerous mutations have been identified, certain positions are more frequently associated with imidazolinone resistance.

| Amino Acid Position (A. thaliana ref.) | Common Substitution | Conferred Resistance To |

| Alanine-122 | Threonine | Sulfonylureas, Imidazolinones |

| Proline-197 | Serine, Leucine, Alanine, etc. | Broad spectrum to multiple ALS classes |

| Alanine-205 | Valine | Imidazolinones, Sulfonylureas |

| Tryptophan-574 | Leucine | Imidazolinones, Sulfonylureas |

| Serine-653 | Asparagine | Primarily Imidazolinones |

| Glycine-654 | Tyrosine | Broad spectrum to multiple ALS classes |

Data compiled from multiple sources.[4][14][15][16]

The Serine to Asparagine substitution at position 653 (Ser-653-Asn) is particularly noteworthy as it confers a high level of resistance specifically to the imidazolinone class of herbicides, including imazapic and imazapyr.[14][16] This specificity is a critical diagnostic marker in resistance management. The mutation prevents the herbicide from binding effectively, allowing the enzyme to continue producing BCAAs even in the presence of the chemical.[17]

Experimental Protocols for In-Vitro Analysis

Investigating the interaction between imazapic and ALS requires robust, validated laboratory methods. The following protocols provide a framework for extracting the enzyme and assaying its activity and inhibition.

Protocol: Extraction of Active ALS from Plant Tissue

Rationale: This protocol is designed to rapidly extract active ALS enzyme from young, meristematic plant tissue while minimizing proteolytic degradation and inactivation. The inclusion of cofactors in the extraction buffer is critical for maintaining enzyme stability and activity.

Materials:

-

Fresh, young leaf tissue (1.0 g)

-

Liquid nitrogen

-

Pre-chilled mortar and pestle

-

Extraction Buffer (chilled to 4°C): 0.1 M K2HPO4/KH2PO4 buffer (pH 7.5), 1 mM sodium pyruvate, 0.5 mM MgCl2, 10% (v/v) glycerol, 1 mM DTT, 10 µM FAD.

-

Refrigerated centrifuge

Procedure:

-

Harvest 1.0 g of young leaf tissue from actively growing plants.

-

Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Add 3 mL of ice-cold Extraction Buffer to the powder and homogenize thoroughly.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude enzyme extract. Keep on ice at all times.

-

(Optional) Determine the protein concentration of the extract using a standard method like the Bradford assay for later normalization of activity.[18]

Protocol: In-Vitro ALS Activity and Inhibition Assay

Rationale: This is a colorimetric assay based on the method first described by Westerfeld.[19] ALS produces 2-acetolactate, which is unstable and can be quantitatively converted to acetoin by acid decarboxylation. Acetoin then reacts with creatine and α-naphthol to produce a red-colored complex, which can be measured spectrophotometrically at 525 nm.[20][21] The intensity of the color is directly proportional to the ALS activity.

Materials:

-

Crude enzyme extract (from Protocol 5.1)

-

Assay Buffer: 20 mM K2HPO4/KH2PO4 buffer (pH 7.0), 20 mM sodium pyruvate, 0.5 mM MgCl2, 1 mM TPP, 10 µM FAD.

-

Imazapic-ammonium stock solution (e.g., 1 mM in DMSO, serially diluted)

-

Stop Solution: 6 N H2SO4

-

Color Reagent A: 0.5% (w/v) creatine

-

Color Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare reaction mixtures in a 96-well plate. For each reaction, add:

-

50 µL Assay Buffer

-

10 µL of imazapic dilution (or DMSO for control)

-

30 µL of distilled water

-

-

Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of the crude enzyme extract to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding 25 µL of 6 N H2SO4 to each well. This also begins the conversion of acetolactate to acetoin.

-

Incubate the plate at 60°C for 15 minutes to ensure complete decarboxylation.

-

Cool the plate to room temperature.

-

Add 100 µL of pre-mixed Color Reagent (equal parts A and B, mixed just before use) to each well.

-

Incubate at room temperature for 30 minutes to allow color development.

-

Read the absorbance at 525 nm using a microplate reader.[20]

-

Calculate the percent inhibition for each imazapic concentration relative to the control (no inhibitor) and plot the data to determine the I50 value.

Diagram 3: Workflow for In-Vitro ALS Inhibition Assay

Caption: Step-by-step workflow for determining the I50 of imazapic on ALS activity.

Conclusion

Imazapic-ammonium's mode of action is a highly specific and potent process centered on the inhibition of the acetolactate synthase enzyme. This targeted disruption of the branched-chain amino acid biosynthesis pathway is lethal to susceptible plants while maintaining a favorable toxicological profile for non-target organisms. Understanding the precise molecular interactions, including the allosteric binding mechanism and the genetic basis for target-site resistance, is paramount for the development of new herbicidal molecules and for implementing effective, sustainable weed management strategies. The experimental protocols detailed herein provide a validated foundation for further research into this critical herbicidal mode of action.

References

-

Chemical Warehouse. (n.d.). Imazapic - Active Ingredient Page. Retrieved from [Link]

-

Sinovid International Co., Ltd. (n.d.). Imazapic/Imazameth. Retrieved from [Link]

-

Profacgen. (n.d.). Acetolactate Synthase (ALS) Activity Assay Kit (NMSAA-K006M). Retrieved from [Link]

-

Titan Ag. (n.d.). IMAZAPIC 525 + IMAZAPYR 175 WG. Retrieved from [Link]

-

Spark. (n.d.). IMAZAPIC Broad-spectrum residual herbicide. Retrieved from [Link]

-

Neal, J., & Senesac, A. (2015). Acetolactate Synthase (ALS) Inhibitors. NC State Extension Publications. [Link]

-

Washington State Department of Transportation. (n.d.). Imazapic Roadside Vegetation Management Herbicide Fact Sheet. Retrieved from [Link]

-

Guo, W., Zhao, N., Liu, W., & Wang, J. (2020). Unravelling the effect of two herbicide resistance mutations on acetolactate synthase kinetics and growth traits. Journal of Experimental Botany, 71(11), 3357–3367. [Link]

-

Zhou, Q., Liu, W., Zhang, Y., & Wang, J. (2007). Action mechanisms of acetolactate synthase-inhibiting herbicides. Pesticide Biochemistry and Physiology, 89(2), 89-96. [Link]

-

Durigon, M. R., Mariani, F., dos Santos, F. M., Vargas, L., & Chavarria, G. (2017). Properties of the enzyme acetolactate synthase in herbicide resistant canola. Planta Daninha, 35. [Link]

-

Wisconsin Department of Natural Resources. (2020). Environmental and Social Risk Assessment for Imazapic. Retrieved from [Link]

-

Durigon, M. R., Mariani, F., dos Santos, F. M., Vargas, L., & Chavarria, G. (2017). Properties of the enzyme acetolactate synthase in herbicide resistant canola. Planta Daninha, 35. [Link]

-

Sathasivan, K., Haughn, G. W., & Murai, N. (1990). Molecular Basis of Imidazolinone Herbicide Resistance in Arabidopsis thaliana var Columbia. Plant Physiology, 94(3), 1078–1084. [Link]

-

Wikipedia. (n.d.). Acetolactate synthase. Retrieved from [Link]

-

Gonzalez, N., et al. (2020). Push It to the Limit: Identification of Novel Amino Acid Changes on the Acetolactate Synthase Enzyme of Rice That Putatively Confer High Level of Tolerance to Different Imidazolinones. International Journal of Molecular Sciences, 21(4), 1313. [Link]

-

Binder, S. (2010). Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana. The Arabidopsis Book, 8, e0137. [Link]

-

Bestvital. (n.d.). Acetolactate Synthase Microplate Assay Kit User Manual. Retrieved from [Link]

-

McCourt, J. A., Pang, S. S., King-Scott, J., Guddat, L. W., & Duggleby, R. G. (2006). Herbicide-binding sites revealed in the structure of plant acetohydroxyacid synthase. Proceedings of the National Academy of Sciences, 103(3), 569-573. [Link]

-

Riar, D. S., et al. (2021). Amino Acid Substitutions in the Acetolactate Synthase Gene of Red Rice (Oryza sativa) Confer Resistance to Imazethapyr. Journal of Agricultural and Food Chemistry, 69(44), 12259-12267. [Link]

-

Maloney, G. S., et al. (2010). Characterization of the Branched-Chain Amino Acid Aminotransferase Enzyme Family in Tomato. Plant Physiology, 153(2), 925-936. [Link]

-

Sathasivan, K., Haughn, G. W., & Murai, N. (1990). Molecular Basis of Imidazolinone Herbicide Resistance in Arabidopsis thaliana var Columbia. Plant Physiology, 94(3), 1078-1084. [Link]

-

Fang, J., et al. (2024). The Pro-197-Thr mutation in the ALS gene confers novel resistance patterns to ALS-inhibiting herbicides in Bromus japonicus in China. Frontiers in Plant Science, 15. [Link]

-

Sun, G., et al. (2023). Target Site–resistance Mechanisms to Imazamox in Imidazolinone Herbicide-Resistant Weedy Rice (Oryza sativa f. spontanea) in China. Weed Science, 71(5), 401-409. [Link]

-

Gherekhloo, J., et al. (2023). Diagnosis of mutations in the ALS and ACCase genes in Loluim weed. Research Square. [Link]

-

Beck, A. K., et al. (2023). An easy and sensitive assay for acetohydroxyacid synthases based on the simultaneous detection of substrates and products in a single step. Analytical Biochemistry, 660, 114980. [Link]

-

Sarsenbayeva, A., et al. (2022). Imidazolinone Resistance in Oilseed Rape (Brassica napus L.): Current Status, Breeding, Molecular Markers and Prospects for Application in Hybrid Seed Purity Improvement. Plants, 11(23), 3254. [Link]

-

Wikipedia. (n.d.). Branched-chain amino acid. Retrieved from [Link]

-

Koetle, M. J., et al. (2020). Relationships of the three ALS mutations to the active site. ResearchGate. [Link]

-

Tranel, P. J., & Wright, T. R. (2002). Resistance of weeds to ALS-inhibiting herbicides: what have we learned?. Weed Science, 50(6), 700-712. [Link]

-

Simpson, D. M., Stoller, E. W., & Wax, L. M. (1995). An in vivo Acetolactate Synthase Assay. Weed Technology, 9(1), 17-22. [Link]

-

Chen, H., et al. (2010). Genetic analysis of pathway regulation for enhancing branched-chain amino acid biosynthesis in plants. The Plant Journal, 63(4), 573-583. [Link]

-

Yu, Q., et al. (2013). ALS herbicide resistance mutations in Raphanus raphanistrum: evaluation of pleiotropic effects on vegetative growth and ALS activity. Pest Management Science, 69(7), 808-815. [Link]

-

Sathasivan, K., Haughn, G. W., & Murai, N. (1990). Molecular Basis of Imidazolinone Herbicide Resistance in Arabidopsis thaliana var Columbia. ResearchGate. [Link]

-

Neinast, M., et al. (2019). Branched Chain Amino Acids. Annual Review of Physiology, 81, 139-164. [Link]

Sources

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. bdbcanegrowers.com.au [bdbcanegrowers.com.au]

- 3. invasive.org [invasive.org]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Branched-chain amino acid - Wikipedia [en.wikipedia.org]

- 7. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetolactate Synthase (ALS) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]

- 9. Imazapic/Imazameth-Sinovid International Co., Ltd [sinovid.com]

- 10. scielo.br [scielo.br]

- 11. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acetolactate synthase - Wikipedia [en.wikipedia.org]

- 13. Push It to the Limit: Identification of Novel Amino Acid Changes on the Acetolactate Synthase Enzyme of Rice That Putatively Confer High Level of Tolerance to Different Imidazolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Basis of Imidazolinone Herbicide Resistance in Arabidopsis thaliana var Columbia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. bioone.org [bioone.org]

- 17. researchgate.net [researchgate.net]

- 18. Properties of the enzyme acetolactate synthase in herbicide resistant canola [redalyc.org]

- 19. An easy and sensitive assay for acetohydroxyacid synthases based on the simultaneous detection of substrates and products in a single step - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Acetolactate Synthase (ALS) Activity Assay Kit - Profacgen [profacgen.com]

- 21. biogot.com [biogot.com]

Prepared for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Environmental Fate and Degradation of Imazapic-Ammonium

Abstract